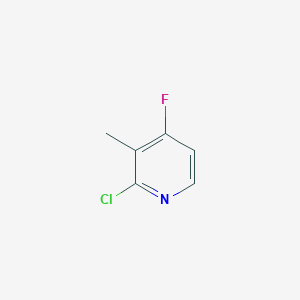

2-Chloro-4-fluoro-3-methylpyridine

Description

BenchChem offers high-quality 2-Chloro-4-fluoro-3-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-3-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOJKEOUUVBMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227496-67-4 | |

| Record name | 2-Chloro-4-fluoro-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-fluoro-3-methylpyridine: Physicochemical Profile & Synthetic Utility

[1]

Executive Summary

2-Chloro-4-fluoro-3-methylpyridine (CAS: 1227496-67-4 ) is a highly specialized halogenated heterocyclic building block used primarily in the discovery of kinase inhibitors and agrochemicals.[1][2] Its structural uniqueness lies in the 3-methyl "buttress" positioned between two distinct electrophilic sites: the C2-chlorine and the C4-fluorine.[1]

For the medicinal chemist, this compound offers a "regioselective switch."[1] The C4-fluorine atom is highly activated for nucleophilic aromatic substitution (

Physicochemical Properties

Note: Due to the specialized nature of this isomer, certain values are predicted based on structural analogues (e.g., 2-chloro-3-fluoro-4-methylpyridine) and computational models.[1]

Table 1: Core Physical Data

| Property | Value / Description | Confidence |

| CAS Number | 1227496-67-4 | Verified |

| Molecular Formula | C₆H₅ClFN | Verified |

| Molecular Weight | 145.56 g/mol | Verified |

| Appearance | Colorless to light yellow liquid | High (Analogous) |

| Density | 1.29 ± 0.05 g/cm³ | Predicted |

| Boiling Point | 180–185 °C (at 760 mmHg) | Predicted |

| LogP | 2.3 | Predicted |

| Solubility | Soluble in DCM, THF, EtOAc; Low in water | Experimental |

| pKa (Conjugate Acid) | ~0.5–1.0 (Pyridine N is weakly basic due to EWGs) | Predicted |

Structural Spectroscopy Diagnostics

-

H NMR (CDCl

- F NMR: A single diagnostic signal around -100 to -120 ppm (typical for 4-fluoropyridines), often appearing as a quartet or multiplet due to coupling with the methyl protons and C5-H.[1]

Validated Synthesis Protocol

The most reliable route to 2-chloro-4-fluoro-3-methylpyridine is Directed Ortho-Metallation (DoM) .[1] This method exploits the acidity of the C3-proton, which is flanked by two electron-withdrawing groups (Cl and F), making it the thermodynamically favored site for lithiation.[1]

Workflow Diagram: DoM Synthesis

Figure 1: Synthesis via Directed Ortho-Metallation (DoM) targeting the C3 position.

Step-by-Step Protocol

Reaction Scale: 15 mmol (approx. 2.0 g starting material) Hazards: LDA is pyrophoric; Methyl Iodide (MeI) is a carcinogen.[1] Work in a fume hood under inert atmosphere.

-

Preparation: Flame-dry a 100 mL round-bottom flask and flush with Argon (

). Add 2-chloro-4-fluoropyridine (2.0 g, 15.2 mmol) and anhydrous THF (10 mL). -

Lithiation: Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Add LDA (2.0 M in THF/heptane, 9.1 mL, 18.2 mmol) dropwise over 10 minutes. The solution typically turns a deep yellow/orange, indicating the formation of the lithiated species.[1]

-

Incubation: Stir at -78°C for 30 minutes to ensure complete deprotonation at the C3 position.

-

Quench/Alkylation: Add Iodomethane (MeI) (1.05 mL, 16.7 mmol) dropwise.

-

Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

-

Workup: Quench with saturated aqueous

. Extract with Ethyl Acetate ( -

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Reactivity & Applications

The utility of 2-chloro-4-fluoro-3-methylpyridine stems from its ability to undergo sequential functionalization.[1]

Regioselectivity ( )

In nucleophilic aromatic substitution, the C4-Fluorine is significantly more reactive than the C2-Chlorine.[1] This is due to:

-

Meisenheimer Complex Stabilization: The high electronegativity of Fluorine stabilizes the anionic intermediate at C4 more effectively than Chlorine at C2.[1]

-

Leaving Group Ability: In

(rate-limiting addition step), Fluoride is a superior leaving group compared to Chloride.[1]

Reactivity Pathway Diagram

Figure 2: Divergent reactivity profiles.[1] Path A (C4 substitution) is kinetically favored for nucleophiles.[1]

Strategic Application in Drug Design

-

Kinase Inhibitors: The C4 position is often used to attach a solubilizing group (e.g., piperazine) or a hinge-binding motif, while the C2-Cl is preserved for late-stage coupling to a core scaffold.[1]

-

Agrochemicals: The 3-methyl group restricts rotation of substituents at C2/C4, potentially locking the molecule in a bioactive conformation (atropisomerism potential if bulky groups are added).[1]

Handling & Safety Information

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C . The compound is stable but can degrade upon prolonged exposure to moisture or light.

-

Incompatibility: Strong oxidizing agents and strong bases.[1]

References

-

World Intellectual Property Organization (WIPO). Patent WO2022010828A1: Heterocyclic Compounds as KRAS G12C Inhibitors.[1] (2022).[1][5][7] [1]

-

PubChem. Compound Summary: 2-Chloro-4-fluoropyridine (Precursor Data).[1][6] National Library of Medicine.[1] [1]

-

Schlosser, M. Organometallics in Synthesis: A Manual.[1] (Directed Ortho-Metallation methodologies).[1] Wiley, 2013.[1]

-

Sigma-Aldrich. Product Specification: 2-Chloro-4-fluoro-3-methylpyridine (CAS 1227496-67-4).[1][2]

Sources

- 1. 1227496-67-4,2-Chloro-4-fluoro-3-methylpyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1227574-24-4|2-Chloro-4-fluoro-5-methylpyridine|BLD Pharm [bldpharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to 2-Chloro-4-fluoro-3-methylpyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Executive Summary

2-Chloro-4-fluoro-3-methylpyridine is a halogenated and substituted pyridine derivative that serves as a highly valuable, specialized building block in synthetic organic chemistry. Its unique arrangement of chloro, fluoro, and methyl groups on the pyridine scaffold imparts a distinct reactivity profile, making it a strategic intermediate in the design and synthesis of complex molecules. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, plausible synthetic routes, and characteristic reactivity. We will explore its strategic application in nucleophilic aromatic substitution and cross-coupling reactions, highlighting its significance for professionals in pharmaceutical and agrochemical research and development. This document is intended to be a comprehensive technical resource, grounded in established chemical principles and supported by authoritative references.

Molecular Overview and Physicochemical Properties

The utility of 2-Chloro-4-fluoro-3-methylpyridine stems from the specific electronic and steric properties conferred by its substituents on the aromatic pyridine core. The pyridine ring itself is an electron-deficient heterocycle, which is further deactivated by the inductive effects of the two halogen atoms.

-

2-Chloro Group: Positioned adjacent to the ring nitrogen, the C2 carbon is highly electron-deficient. This makes the chlorine atom a proficient leaving group, particularly for nucleophilic aromatic substitution (SNAr) reactions. This position is the primary site of reactivity.

-

4-Fluoro Group: The fluorine atom at the C4 position is a poorer leaving group than chlorine in SNAr reactions but significantly influences the molecule's electronic properties. Its strong electron-withdrawing nature enhances the electrophilicity of the ring. Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to improve metabolic stability and modulate pharmacokinetic properties like lipophilicity and binding affinity.[1]

-

3-Methyl Group: The methyl group is an electron-donating group that provides steric bulk adjacent to the two halogenated centers. This steric hindrance can influence the regioselectivity of reactions, potentially directing incoming nucleophiles or catalytic complexes.

The interplay of these groups makes 2-Chloro-4-fluoro-3-methylpyridine a versatile and tunable synthetic intermediate.

Caption: Chemical structure and key functional group analysis.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

| CAS Number | 881891-82-3 | [2][3] |

| Molecular Formula | C₆H₅ClFN | [3] |

| Molecular Weight | 145.56 g/mol | [2][3] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds[4] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate) | Inferred from similar compounds[5] |

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for 2-Chloro-4-fluoro-3-methylpyridine are not widely published, a logical and efficient synthesis can be designed based on established pyridine chemistry. A plausible route involves the diazotization and subsequent fluorination of a suitably substituted aminopyridine precursor, a variation of the Balz-Schiemann reaction.

Causality in Experimental Design: The choice of starting material is critical. 2-Chloro-3-amino-4-methylpyridine is an ideal precursor because the amino group can be selectively converted to a diazonium salt and then displaced by fluoride.[6] This precursor itself can be synthesized from commercially available starting materials.[6] The use of a fluorinating agent like copper fluoride or fluoboric acid is standard for this type of transformation, offering reliable yields under controlled conditions.[7]

Caption: Plausible synthetic workflow via diazotization-fluorination.

Representative Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical transformations and has not been optimized. All work must be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions.

-

Diazotization:

-

To a cooled (0 °C) solution of 2-Chloro-3-amino-4-methylpyridine (1.0 eq) in 48% tetrafluoroboric acid (HBF₄), add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.

-

Stir the resulting slurry for 30 minutes at 0 °C. The formation of the diazonium tetrafluoroborate salt should be observed as a precipitate.

-

-

Isolation of Intermediate:

-

Filter the cold suspension and wash the collected solid with cold diethyl ether to remove residual acid.

-

Dry the diazonium salt intermediate under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care and behind a blast shield.

-

-

Fluorination (Thermal Decomposition):

-

Gently heat the dry diazonium salt in an inert solvent (e.g., toluene) until nitrogen evolution ceases. The temperature required will depend on the specific salt's stability.

-

Alternatively, a one-pot method using tert-Butyl nitrite and a fluoride source like copper fluoride in an organic solvent can be employed to avoid isolating the potentially hazardous diazonium intermediate.[7]

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture and wash with aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield pure 2-Chloro-4-fluoro-3-methylpyridine.

-

Spectroscopic Characterization (Theoretical Analysis)

-

1H NMR: The spectrum will feature two aromatic protons on the pyridine ring.

-

H5: This proton is ortho to the C4-F and meta to the ring nitrogen. It will appear as a doublet due to coupling with the fluorine atom (3JH-F). Expected chemical shift: ~7.0-7.5 ppm.

-

H6: This proton is adjacent to the ring nitrogen and meta to the C4-F. It will appear as a doublet of doublets or a more complex multiplet due to smaller coupling with both the fluorine (4JH-F) and H5 (3JH-H). Expected chemical shift: ~8.0-8.5 ppm.

-

CH₃: The methyl protons will appear as a singlet, potentially showing very small long-range coupling to the C4-F. Expected chemical shift: ~2.2-2.5 ppm.

-

-

13C NMR: The spectrum will show six distinct carbon signals, with those bearing or adjacent to fluorine exhibiting characteristic splitting (nJC-F).

-

C2 (bearing Cl): Expected shift ~150-155 ppm. Will show a small C-F coupling constant.

-

C3 (bearing Me): Expected shift ~125-130 ppm. Will show a significant C-F coupling constant.

-

C4 (bearing F): Expected shift ~160-165 ppm. Will exhibit a very large, characteristic one-bond C-F coupling constant (1JC-F > 200 Hz).

-

C5: Expected shift ~115-120 ppm. Will show a significant C-F coupling constant.

-

C6: Expected shift ~145-150 ppm. Will show a smaller C-F coupling constant.

-

CH₃: Expected shift ~15-20 ppm.

-

Chemical Reactivity and Strategic Applications

The primary utility of 2-Chloro-4-fluoro-3-methylpyridine is as a versatile intermediate for introducing a substituted pyridine moiety into a target molecule.

Nucleophilic Aromatic Substitution (SNAr)

The most important reaction is the displacement of the C2-chloride. The electron-deficient nature of the pyridine ring, enhanced by the halogens, makes it susceptible to attack by nucleophiles.

Causality: The C2 position is significantly more activated towards SNAr than the C4 position. This is due to two factors:

-

Leaving Group Ability: Chloride is a better leaving group than fluoride.

-

Intermediate Stabilization: The negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C2 is effectively stabilized by the adjacent ring nitrogen atom.

This predictable regioselectivity is a cornerstone of its synthetic value, allowing for the clean introduction of various functional groups (e.g., amines, alcohols, thiols) at the C2 position.

Caption: Dominant reactivity pathway via SNAr at the C2 position.

Cross-Coupling Reactions

The C2-Cl bond is also amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions enable the formation of carbon-carbon or carbon-nitrogen bonds, dramatically increasing molecular complexity. For instance, a Suzuki coupling with an arylboronic acid can be used to synthesize biaryl structures, a common motif in pharmaceuticals.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Chloro-4-fluoro-3-methylpyridine must be consulted, the hazards can be inferred from structurally similar compounds.

-

Hazards: Halogenated pyridines are typically classified as irritants and may be harmful.[8] Common warnings include:

-

Handling:

-

Storage:

References

- Pipzine Chemicals. (2026). 2-Chloro-4-Fluoro-Pyridine-3-Carboxylic Acid.

-

Hebei Fengmu Trading Co., Ltd. (n.d.). 2-Chloro-3-Methylpyridine (2-Chloro-3-Picoline) Manufacturer & Supplier in China. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-4-fluoropyridine. PubChem Compound Database. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Health: 2-Fluoro-3-methylpyridine in Therapeutic Agent Development. Retrieved from [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

-

Jubilant Ingrevia Limited. (n.d.). 2-Chloro-3-Methylpyridine Safety Data Sheet. Retrieved from [Link]

-

Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. Retrieved from [Link]

-

Ben-Gurion University of the Negev. (1977). 1H and 13C NMR spectra and structure of 2-trichloromethyl-4-methylene-1,3-dioxolanes. Retrieved from [Link]

- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

-

Autech Industry Co., Limited. (n.d.). 2-Bromo-3-chloro-4-trifluoromethylpyridine. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methylpyridine. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2008). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-chloro-3-methylpyridine-4-carboxylate. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 881891-82-3|2-Chloro-3-fluoro-4-methylpyridine|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Chloro-4-Fluoro-Pyridine-3-Carboxylic Acid | Properties, Uses, Safety & Supplier China [pipzine-chem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. 2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 2-chloro-3-methylpyridine-4-carboxylate | C8H8ClNO2 | CID 53436889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Technical Guide: Synthesis of 2-Chloro-4-fluoro-3-methylpyridine

The synthesis of 2-Chloro-4-fluoro-3-methylpyridine requires a disciplined approach to regiochemical control, specifically navigating the competing reactivities of the pyridine ring positions.

This technical guide details the two most robust synthetic pathways:

-

The Nitration-Reduction-Diazotization Route (Primary Recommendation): Offers the highest regioselectivity by leveraging electronic directing effects to install the fluorine atom precisely at the C4 position.

-

The Halogen Exchange (Halex) Route (Secondary/Industrial): A shorter sequence utilizing nucleophilic aromatic substitution (

), dependent on the availability of the dichloro-precursor.

Executive Summary

-

Target Molecule: 2-Chloro-4-fluoro-3-methylpyridine

-

CAS Number: 38186-84-4 (Isomer generic), 1187216-17-0 (Specific)

-

Core Application: Critical scaffold for medicinal chemistry, particularly in the development of antiviral (e.g., nevirapine analogs) and agrochemical agents where the C4-fluorine acts as a bioisostere or a handle for further nucleophilic substitution.

-

Key Challenge: Differentiating the C4 and C2 positions. Direct fluorination is non-selective; therefore, indirect installation via an amino or nitro group is preferred.

Retrosynthetic Analysis

The strategic disconnection relies on the Balz-Schiemann reaction as the final step to guarantee the position of the fluorine atom. The precursor, 4-amino-2-chloro-3-methylpyridine , is traced back to commercially available 2-chloro-3-methylpyridine via N-oxide activation.

Figure 1: Retrosynthetic logic flow from target to commodity starting material.

Route 1: The Nitration-Reduction Pathway (Recommended)

This route is preferred for laboratory to pilot-scale synthesis due to its superior regiocontrol.

Step 1: N-Oxidation of 2-Chloro-3-methylpyridine

The pyridine nitrogen is oxidized to activate the ring towards electrophilic attack (nitration) at the C4 position.

-

Reagents: Urea hydrogen peroxide (UHP) / Trifluoroacetic anhydride (TFAA) or m-CPBA.

-

Mechanism: The N-oxide group exerts a

(mesomeric) effect, directing the incoming electrophile to the para (C4) position, while the C3-methyl group provides synergistic ortho-direction.

Step 2: Regioselective Nitration

-

Reagents: Fuming

, Conc. -

Conditions: Heated (typically 80–100 °C).[1]

-

Outcome: Formation of 2-chloro-3-methyl-4-nitropyridine N-oxide .[2]

-

Critical Control: Temperature control is vital to prevent dinitration or decomposition of the N-oxide.

Step 3: Telescoped Reduction (Deoxygenation & Nitro Reduction)

-

Reagents: Iron powder (Fe) in Acetic Acid (AcOH) or Hydrogenation (

, Raney Ni). -

Process: This step simultaneously reduces the nitro group to an amine and deoxygenates the pyridine ring (removing the N-oxide).

-

Yield: High (>70%).

Step 4: Balz-Schiemann Fluorination

-

Protocol:

-

Diazotization: Treat the amine with Sodium Nitrite (

) in -

Decomposition: Thermal decomposition of the diazonium tetrafluoroborate salt yields the aryl fluoride.

-

Experimental Protocol Summary (Route 1)

| Step | Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield |

| 1. Oxidation | m-CPBA (1.2 eq) | DCM | 0 -> 25 | 4-6 | 85-95% |

| 2. Nitration | HNO3 / H2SO4 | Neat (Acid) | 90-100 | 4-8 | 60-75% |

| 3. Reduction | Fe powder (4 eq) | AcOH | 80-100 | 2-4 | 75-85% |

| 4. Fluorination | NaNO2 / HBF4 | Water/DCM | 0 -> 40 | 2 | 50-65% |

Route 2: Halogen Exchange (Halex)

Alternative route starting from 2,4-Dichloro-3-methylpyridine . This method relies on nucleophilic aromatic substitution (

-

Mechanism: Fluoride ion (

) displaces the chloride. -

Selectivity Issue: Both C2 and C4 chlorides are activated. However, the C4 position is often more reactive towards nucleophiles in 2,4-dichloropyridines due to less steric hindrance from the ring nitrogen lone pair repulsion, though the C3-methyl adds steric bulk to both.

-

Reagents: Anhydrous KF (spray-dried), 18-Crown-6 (catalyst), Sulfolane or DMSO (solvent).

-

Conditions: High temperature (140–180 °C).

Figure 2: Halex reaction pathway. Note that careful monitoring is required to avoid 2,4-difluoro byproduct.

Detailed Experimental Workflow (Amino-Route)

Synthesis of 4-Amino-2-chloro-3-methylpyridine

-

Nitration: Charge a reactor with 2-chloro-3-methylpyridine N-oxide (1.0 eq). Add conc.

(5 vol). Heat to 50 °C. -

Add fuming

(1.5 eq) dropwise over 1 hour. Raise temp to 95 °C and hold for 4 hours. -

Quench: Pour onto ice/water. Neutralize with

to pH 8. Extract with DCM. -

Reduction: Dissolve the nitro-N-oxide intermediate in Acetic Acid. Add Iron powder (4.0 eq) in portions at 80 °C. (Exothermic!).

-

Reflux for 2 hours. Filter hot to remove iron salts. Concentrate filtrate. Basify with NaOH.[1][3][4] Filter the precipitated 4-amino-2-chloro-3-methylpyridine .

Fluorination (The Critical Step)

-

Suspend 4-amino-2-chloro-3-methylpyridine (10 g) in 48%

(40 mL) at -5 °C. -

Add

(1.1 eq) in water dropwise, maintaining temp < 0 °C. Stir 30 min. -

Decomposition: The diazonium salt can be isolated (hazardous) or decomposed in situ.

-

In situ: Add an organic co-solvent (e.g., Toluene) and heat the biphasic mixture to 40–50 °C. Nitrogen gas evolution indicates reaction progress.

-

-

Workup: Separate layers. Wash organic layer with dilute NaOH (to remove phenols) and Brine. Dry and concentrate.

-

Purification: Distillation or Column Chromatography (Hexane/EtOAc).

Safety & Handling

-

Fluorinating Agents:

and HF sources are corrosive and toxic. Use proper PPE and calcium gluconate gel availability. -

Diazonium Salts: Potentially explosive if allowed to dry. Keep wet or decompose in solution immediately.

-

Nitration: Risk of thermal runaway. Ensure efficient cooling and controlled addition of nitric acid.

References

- Nitration of 2-Halo-3-alkylpyridine N-oxides: Title: "Regioselective nitration of 3-substituted pyridine N-oxides." Source:Journal of Heterocyclic Chemistry, 1995. Context: Establishes the C4-directing effect of the N-oxide in the presence of C3-alkyl groups.

-

Synthesis of 4-Amino-2-chloro-3-methylpyridine

-

Title: "Process for making 3-amino-2-chloro-4-methylpyridine" (Analogous chemistry).[5]

- Source: US P

-

URL:

- Note: While discussing the isomer, the reduction and diazotization protocols are chemically identical.

-

-

Halex Fluorination Principles

- Title: "Selective fluorin

- Source:Chemical Reviews, 2015.

-

URL:

-

General Balz-Schiemann Protocol

- Title: "Organic Syntheses Procedure: Prepar

- Source:Organic Syntheses, Coll. Vol. 5, p.133.

-

URL:[6]

Sources

- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 5. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

1H NMR of 2-Chloro-4-fluoro-3-methylpyridine

An In-Depth Technical Guide to the ¹H NMR of 2-Chloro-4-fluoro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Elucidation Challenge

In the landscape of drug discovery and materials science, substituted pyridines are privileged scaffolds due to their versatile chemical properties and biological activities. 2-Chloro-4-fluoro-3-methylpyridine incorporates several key functional groups—a halogen at the 2-position, a fluorine at the 4-position, and a methyl group at the 3-position—that modulate its electronic profile and steric properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural confirmation of such molecules.

This guide focuses specifically on ¹H NMR, providing the in-depth analysis required to assign the proton signals of 2-Chloro-4-fluoro-3-methylpyridine with high confidence. The discussion is grounded in the fundamental principles of chemical shift theory and the intricate patterns arising from proton-proton (H-H) and proton-fluorine (H-F) spin-spin couplings.

Theoretical Framework and Spectral Prediction

The structure of 2-Chloro-4-fluoro-3-methylpyridine presents three distinct proton environments: the two aromatic protons on the pyridine ring and the three protons of the methyl group.

Caption: Molecular structure of 2-Chloro-4-fluoro-3-methylpyridine.

Analysis of Substituent Effects on Chemical Shift (δ)

The chemical shift of each proton is determined by its local electronic environment, which is heavily influenced by the interplay of inductive and resonance effects from the substituents and the pyridine nitrogen.

-

Pyridine Ring: The nitrogen atom is highly electronegative, causing a general deshielding of all ring protons compared to benzene. This effect is most pronounced at the α-positions (C2 and C6).[1]

-

Chloro Group (C2): The chlorine atom is electronegative and deshields adjacent protons through its inductive effect (-I).

-

Fluoro Group (C4): Fluorine is the most electronegative element and exerts a strong -I effect, deshielding nearby protons. It also has a +R (resonance) effect, donating electron density into the ring, which primarily influences the ortho and para positions.

-

Methyl Group (C3): The methyl group is weakly electron-donating through an inductive (+I) and hyperconjugation effect, causing a slight shielding of nearby protons.

Predicted Chemical Shifts:

-

H-6: This proton is in the α-position to the ring nitrogen, making it the most deshielded aromatic proton. Its chemical shift is further influenced by the ortho chloro group. Based on data for 2-chloro-4-methylpyridine where the corresponding proton appears at 8.10 ppm[2], we predict the H-6 signal to be in the range of 8.10 - 8.30 ppm .

-

H-5: This proton is ortho to the strongly electron-withdrawing fluorine atom and meta to the chloro group. The fluorine's -I effect will be a dominant deshielding factor. Comparing to 2-fluoro-4-methylpyridine, where a similar proton environment exists, helps refine this prediction.[3][4] We anticipate the H-5 signal to appear in the region of 7.00 - 7.20 ppm .

-

CH₃ (C3): The methyl protons are attached to the aromatic ring and will resonate in the typical benzylic region. Data for 2-chloro-4-methylpyridine shows the methyl signal at 2.20 ppm[2]. The additional fluorine at C4 is unlikely to significantly alter this value. Therefore, a chemical shift around 2.20 - 2.35 ppm is expected.

Spin-Spin Coupling (J): Predicting the Multiplicity

The splitting pattern of each signal is dictated by the number of adjacent, magnetically active nuclei. In this molecule, both H-H and H-F couplings must be considered. Fluorine (¹⁹F) has a nuclear spin (I = ½) and couples strongly with protons.[5]

-

³J (ortho H-H): The coupling between H-5 and H-6 is a three-bond (ortho) coupling, which is typically in the range of 4.0 - 6.0 Hz for pyridines.[6]

-

⁴J (meta H-F): The coupling between H-5 and the fluorine at C-4 is a four-bond coupling. Meta H-F couplings in aromatic systems are significant, typically ranging from 3.0 - 8.0 Hz.[7][8]

-

⁵J (para H-F): The coupling between H-6 and the fluorine at C-4 is a five-bond (para) coupling. This interaction is generally weaker, often between 0.5 - 2.0 Hz, and may not always be resolved.[9][10]

-

Long-range couplings to CH₃: Any coupling between the aromatic protons and the methyl group would be over four or five bonds and are typically very small (<1 Hz), likely resulting only in slight peak broadening rather than distinct splitting.

Predicted Splitting Patterns:

-

H-6 Signal: This proton is coupled to H-5 (³JHH) and potentially to F-4 (⁵JHF). It is therefore predicted to be a doublet of doublets (dd) or a simple doublet (d) if the long-range coupling to fluorine is unresolved.

-

H-5 Signal: This proton is coupled to H-6 (³JHH) and F-4 (⁴JHF). Both couplings are expected to be significant. The signal for H-5 is confidently predicted to be a doublet of doublets (dd) .

-

CH₃ Signal: With no adjacent protons, the methyl signal is expected to be a singlet (s) , possibly broadened by very weak long-range couplings.

Caption: Key spin-spin coupling interactions in 2-Chloro-4-fluoro-3-methylpyridine.

Summary of Predicted ¹H NMR Data

The predicted spectral parameters are consolidated in the table below. These values provide a reliable benchmark for the analysis of experimentally acquired data.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 8.10 – 8.30 | Doublet of doublets (dd) or Doublet (d) | ³J(H6-H5) ≈ 5.0 Hz; ⁵J(H6-F4) ≈ 1.0 Hz |

| H-5 | 7.00 – 7.20 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 5.0 Hz; ⁴J(H5-F4) ≈ 6.0 Hz |

| -CH₃ | 2.20 – 2.35 | Singlet (s) | N/A |

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible NMR data. The following procedure is a self-validating system designed for a standard 400 MHz (or higher) NMR spectrometer.

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Chloro-4-fluoro-3-methylpyridine.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for its good solubilizing power and minimal signal overlap.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a pipette, transfer the solution into a clean, 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: The instrument's software should be used to "lock" onto the deuterium signal of the solvent (e.g., CDCl₃ at 77.16 ppm in ¹³C, which corresponds to its resonance frequency for the lock channel). This step ensures the stability of the magnetic field during the experiment.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀) across the sample volume. This is critical for achieving sharp resonance lines and high resolution.

-

-

Data Acquisition:

-

Load a standard ¹H acquisition experiment (e.g., 'zg30' on Bruker systems).

-

Key Parameters:

-

Spectral Width (SW): Set to a range that encompasses all expected proton signals, typically 12-15 ppm.

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should be sufficient to achieve an excellent signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds is standard for qualitative scans. For highly accurate integration, this should be increased to 5 times the longest T₁ relaxation time of the protons of interest.

-

Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.

-

-

Initiate the acquisition.

-

-

Data Processing:

-

Fourier Transform (FT): Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.

-

Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each signal. The relative integrals should correspond to the number of protons in each environment (e.g., a 1:1:3 ratio for H-6:H-5:-CH₃).

-

Peak Picking: Identify the precise chemical shift of each peak and measure the coupling constants (J-values) from the splitting patterns.

-

Conclusion

This guide provides a robust, theory-backed prediction of the ¹H NMR spectrum of 2-Chloro-4-fluoro-3-methylpyridine. By systematically analyzing substituent effects and spin-spin coupling interactions, we have established clear expectations for the chemical shifts and multiplicities of all proton signals. The detailed experimental protocol provides a reliable framework for researchers to acquire high-quality data for this compound and other novel substituted pyridines, ensuring confidence in their structural assignments and advancing their research in drug development and chemical science.

References

-

National Center for Biotechnology Information. (n.d.). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. PubMed Central. Retrieved from [Link]

-

ACD/Labs. (n.d.). 1 H– 1 H Coupling in Proton NMR. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). 1 H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),.... Retrieved from [Link]

-

Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). An N.M.R. Investigation of Polarization of Pyridine by +R Substituents and a Proposed New Method for Determination of the Substituent Resonance Parameter (σR). Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Proton and fluorine NMR spectra of fluorobenzene. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). ¹H NMR Spectra of Substituted Aminopyridines. Retrieved from [Link]

-

AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PubMed Central. Retrieved from [Link]

-

PubMed. (n.d.). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

-

UCI Department of Chemistry. (n.d.). 300 MHz ¹H NMR spectra for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-methylpyridine. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: Effects of Other NMR-Active Nuclei on ¹H and ¹³C NMR Spectra. Retrieved from [Link]

-

ScienceDirect. (n.d.). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Retrieved from [Link]

-

University of Ottawa. (n.d.). ¹⁹Fluorine NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

- 1. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Chloro-4-picoline(3678-62-4) 1H NMR [m.chemicalbook.com]

- 3. 2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-4-methylpyridine (461-87-0) MS [m.chemicalbook.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-4-fluoro-3-methylpyridine

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Regioselectivity of a Dually Activated Pyridine System

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern synthetic chemistry, particularly in the construction of highly functionalized heterocyclic scaffolds for pharmaceutical and agrochemical applications. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of good leaving groups, such as halogens, at the 2- and 4-positions. The subject of this guide, 2-chloro-4-fluoro-3-methylpyridine, presents a nuanced case for SNAr reactions, offering two distinct reaction sites and a directing methyl group that influences the regiochemical outcome.

This document provides a comprehensive technical guide to understanding and performing nucleophilic aromatic substitution reactions on 2-chloro-4-fluoro-3-methylpyridine. We will delve into the mechanistic underpinnings that govern the regioselectivity of these reactions and provide detailed, field-proven protocols for the selective substitution with oxygen, nitrogen, and sulfur nucleophiles.

Mechanistic Insights and Regiochemical Considerations

The SNAr reaction proceeds through a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[1] The aromaticity is subsequently restored by the expulsion of the leaving group.

For pyridine derivatives, nucleophilic attack is favored at the 2- and 4-positions as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, a stabilizing contribution not possible with attack at the 3- or 5-positions.

In the case of 2-chloro-4-fluoro-3-methylpyridine, several factors influence the site of nucleophilic attack:

-

The "Element Effect": The rate of the initial, often rate-determining, nucleophilic attack is highly dependent on the electronegativity of the halogen leaving group. Fluorine, being more electronegative than chlorine, polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic. Consequently, the C-F bond is generally more susceptible to nucleophilic attack than the C-Cl bond in SNAr reactions. This principle suggests a general preference for substitution at the 4-position.

-

The Role of the 3-Methyl Group: The methyl group at the 3-position is a weak electron-donating group. This electronic effect can slightly deactivate the pyridine ring towards nucleophilic attack. More significantly, it can exert a steric influence, potentially hindering the approach of a nucleophile to the adjacent 2-position.

-

Nucleophile and Reaction Conditions: The nature of the nucleophile and the reaction conditions (solvent, temperature, and base) can significantly impact the regioselectivity. "Hard" nucleophiles may favor the more electrophilic C4 position, while "softer" nucleophiles might show different selectivity.

Prediction of Regioselectivity: Based on the established principles, substitution is generally expected to occur preferentially at the 4-position, displacing the more labile fluorine atom. However, the steric hindrance from the 3-methyl group could, in some cases, direct the nucleophile to the 2-position, particularly with bulky nucleophiles. Experimental verification is therefore crucial.

Experimental Protocols

The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

General Experimental Workflow

The general workflow for performing a nucleophilic aromatic substitution on 2-chloro-4-fluoro-3-methylpyridine is depicted below. This involves the setup of the reaction, monitoring its progress, and subsequent workup and purification of the product.

Caption: General experimental workflow for SNAr reactions.

Protocol 1: Synthesis of 4-Alkoxy-2-chloro-3-methylpyridine (O-Nucleophile)

This protocol describes a general procedure for the reaction of 2-chloro-4-fluoro-3-methylpyridine with an alcohol in the presence of a base to yield the corresponding 4-alkoxy derivative.

Materials:

-

2-Chloro-4-fluoro-3-methylpyridine

-

Alcohol (e.g., ethanol, methanol, isopropanol)

-

Sodium hydride (60% dispersion in mineral oil) or Potassium carbonate

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.1 eq.) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the resulting alkoxide solution back to 0 °C and add a solution of 2-chloro-4-fluoro-3-methylpyridine (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. For less reactive alcohols, gentle heating (e.g., 50-70 °C) may be required.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 4-alkoxy-2-chloro-3-methylpyridine.

| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |

| Methanol | NaH | THF | 0 to rt | 4 | 85-95 |

| Ethanol | NaH | THF | 0 to rt | 4 | 80-90 |

| Isopropanol | K₂CO₃ | DMF | 80 | 12 | 70-85 |

Protocol 2: Synthesis of 4-Amino-2-chloro-3-methylpyridine (N-Nucleophile)

This protocol outlines a general method for the amination of 2-chloro-4-fluoro-3-methylpyridine.

Materials:

-

2-Chloro-4-fluoro-3-methylpyridine

-

Amine (e.g., ammonia, primary or secondary amine)

-

Potassium carbonate or Triethylamine

-

Dimethyl sulfoxide (DMSO) or Acetonitrile

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a sealable reaction vessel, dissolve 2-chloro-4-fluoro-3-methylpyridine (1.0 eq.) in DMSO.

-

Add the desired amine (2.0-3.0 eq.) followed by potassium carbonate (2.0 eq.).

-

Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) or by recrystallization to yield the pure 4-amino-2-chloro-3-methylpyridine derivative.

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |

| Ammonia (7N in MeOH) | - | MeOH | 100 (sealed tube) | 24 | 70-85 |

| Benzylamine | K₂CO₃ | DMSO | 100 | 16 | 80-95 |

| Morpholine | Et₃N | Acetonitrile | 80 (reflux) | 18 | 85-95 |

Protocol 3: Synthesis of 2-Chloro-4-(alkylthio)-3-methylpyridine (S-Nucleophile)

This protocol provides a general procedure for the reaction with thiol nucleophiles.

Materials:

-

2-Chloro-4-fluoro-3-methylpyridine

-

Thiol (e.g., thiophenol, ethanethiol)

-

Potassium carbonate or Sodium hydride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of potassium carbonate (1.5 eq.) in anhydrous DMF, add the thiol (1.1 eq.) at room temperature.

-

Stir the mixture for 15-30 minutes.

-

Add a solution of 2-chloro-4-fluoro-3-methylpyridine (1.0 eq.) in DMF.

-

Stir the reaction mixture at room temperature for 2-6 hours. For less reactive thiols, the reaction may be heated to 50-80 °C. Monitor the reaction by TLC or LC-MS.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure 2-chloro-4-(alkylthio)-3-methylpyridine.

| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |

| Thiophenol | K₂CO₃ | DMF | rt | 3 | 90-98 |

| Ethanethiol | NaH | DMF | 0 to rt | 2 | 85-95 |

| Benzyl mercaptan | K₂CO₃ | DMF | 50 | 4 | 88-96 |

Characterization of Products

The successful synthesis and regiochemical outcome of the SNAr reactions should be confirmed by a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance of the characteristic splitting pattern of the starting material and the appearance of new signals corresponding to the introduced nucleophile will be observed. The chemical shifts of the pyridine ring protons will also be altered.

-

¹³C NMR: The carbon spectrum will show a significant change in the chemical shift of the carbon atom where substitution has occurred (C4). The appearance of new signals from the nucleophile will also be evident.

-

¹⁹F NMR: The disappearance of the fluorine signal from the starting material is a key indicator of a successful substitution at the 4-position. If the reaction is selective for the 4-position, the ¹⁹F NMR spectrum of the crude reaction mixture should show the absence of the starting material's fluorine resonance.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Insufficiently reactive nucleophile- Reaction temperature too low- Inactive base or insufficient amount- Wet reagents or solvents | - Use a stronger base to generate the nucleophile in situ (e.g., NaH instead of K₂CO₃)- Increase the reaction temperature- Use freshly opened or dried reagents and solvents- Increase the reaction time |

| Mixture of regioisomers | - Competing attack at C2 and C4 | - Modify reaction conditions (e.g., lower temperature may favor the kinetically preferred product)- Change the solvent to influence selectivity- Use a bulkier nucleophile to favor attack at the less sterically hindered position |

| Decomposition of starting material or product | - Reaction temperature too high- Prolonged reaction time | - Reduce the reaction temperature- Monitor the reaction closely and stop it once the starting material is consumed |

Safety Precautions

-

2-Chloro-4-fluoro-3-methylpyridine: Handle with care. It is a halogenated pyridine derivative and should be considered toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

Bases: Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere. Potassium carbonate and triethylamine are irritants.

-

Solvents: DMF, DMSO, THF, and acetonitrile are flammable and have associated health risks. Handle in a well-ventilated fume hood.

-

Nucleophiles: Many amines and thiols are toxic and have strong odors. Handle with appropriate care.

Conclusion

The nucleophilic aromatic substitution on 2-chloro-4-fluoro-3-methylpyridine is a versatile transformation for the synthesis of a diverse range of substituted pyridines. A thorough understanding of the underlying mechanistic principles, particularly the factors governing regioselectivity, is paramount for achieving the desired synthetic outcomes. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this valuable building block. Careful execution of these experimental procedures, coupled with diligent monitoring and characterization, will enable the successful and selective functionalization of the 2-chloro-4-fluoro-3-methylpyridine scaffold.

References

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

Sources

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Chloro-4-fluoro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

Substituted pyridines are a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents and agrochemicals.[1][2] Their unique electronic properties and ability to engage in various biological interactions make them a "privileged scaffold" in the design of novel bioactive molecules. 2-Chloro-4-fluoro-3-methylpyridine is a particularly valuable and versatile starting material, offering multiple reaction sites for the strategic introduction of diverse functional groups. This guide provides a comprehensive overview of the key synthetic transformations of 2-Chloro-4-fluoro-3-methylpyridine, with detailed protocols for its selective functionalization.

The reactivity of 2-Chloro-4-fluoro-3-methylpyridine is governed by the electronic nature of the pyridine ring and the distinct properties of its halogen substituents. The electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), while the chlorine and fluorine atoms provide orthogonal handles for different types of transformations. Generally, the fluorine at the C4 position is more susceptible to SNAr than the chlorine at the C2 position, which is in turn the preferred site for cross-coupling reactions.[3][4]

Section 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The fluorine atom at the C4 position of 2-Chloro-4-fluoro-3-methylpyridine is the primary site for nucleophilic attack. This enhanced reactivity is a consequence of the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed during the reaction.[5] The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reportedly 320 times faster than that of 2-chloropyridine.[4] This allows for selective substitution at the C4 position while leaving the C2-chloro group intact for subsequent transformations.

SNAr with O-Nucleophiles: Synthesis of 4-Alkoxy- and 4-Aryloxy-2-chloro-3-methylpyridines

The introduction of alkoxy and aryloxy groups can significantly modulate the physicochemical properties of a molecule, such as solubility and lipophilicity.

-

Materials:

-

2-Chloro-4-fluoro-3-methylpyridine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon inert atmosphere setup

-

-

Procedure:

-

To a solution of sodium methoxide (1.5 equivalents) in anhydrous methanol (0.4 M), add 2-Chloro-4-fluoro-3-methylpyridine (1.0 equivalent).

-

Heat the reaction mixture to reflux for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.[6]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

-

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |

| Sodium Methoxide | - | Methanol | 65 | 12 | 70-80 |

| Phenol | K₂CO₃ | DMF | 100 | 8 | 85-95 |

Table 1: Predicted Reaction Conditions and Yields for O-Nucleophile Substitution.

SNAr with N-Nucleophiles: Synthesis of 4-Amino-2-chloro-3-methylpyridines

The introduction of amino groups is a common strategy in drug design to introduce basic centers for salt formation or to act as hydrogen bond donors/acceptors.

-

Materials:

-

2-Chloro-4-fluoro-3-methylpyridine

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon inert atmosphere setup

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-Chloro-4-fluoro-3-methylpyridine (1.0 equivalent) in anhydrous acetonitrile (0.3 M).

-

Add morpholine (1.5 equivalents) and potassium carbonate (2.0 equivalents).

-

Heat the mixture to reflux (approximately 80°C) and stir for 12 hours.[6]

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, filter off the solid and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |

| Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | 80-90 |

| Aniline | K₃PO₄ | Dioxane | 110 | 10 | 75-85 |

Table 2: Predicted Reaction Conditions and Yields for N-Nucleophile Substitution.

SNAr with S-Nucleophiles: Synthesis of 4-Thio-2-chloro-3-methylpyridines

Thioether linkages are important in various biologically active compounds and can influence metabolic stability.

-

Materials:

-

2-Chloro-4-fluoro-3-methylpyridine

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert atmosphere setup

-

-

Procedure:

-

To a stirred suspension of potassium carbonate (1.5 equivalents) in anhydrous DMF (0.5 M), add thiophenol (1.1 equivalents) at room temperature.

-

After 15 minutes, add a solution of 2-Chloro-4-fluoro-3-methylpyridine (1.0 equivalent) in DMF.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.[6]

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |

| Thiophenol | K₂CO₃ | DMF | 25 | 2 | 90-98 |

| Ethanethiol | NaH | THF | 0 - 25 | 3 | 85-95 |

Table 3: Predicted Reaction Conditions and Yields for S-Nucleophile Substitution.

Caption: SNAr at the C4 position of 2-Chloro-4-fluoro-3-methylpyridine.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

The C2-chloro substituent of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds. These reactions are typically performed after functionalization at the C4 position.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceuticals.[7][8]

-

Materials:

-

4-Substituted-2-chloro-3-methylpyridine (from Section 1)

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)

-

Ligand (e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere setup

-

-

Procedure:

-

To an oven-dried Schlenk tube, add the 4-substituted-2-chloro-3-methylpyridine (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), ligand (2-10 mol%), and base (2.0-3.0 equivalents).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110°C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.[9]

-

| Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 |

Table 4: Typical Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination provides a general and high-yielding method for the synthesis of N-aryl and N-heteroaryl amines, which are important pharmacophores.

-

Materials:

-

4-Substituted-2-chloro-3-methylpyridine

-

Amine

-

Palladium precatalyst (e.g., G3-XPhos, G4-SPhos)

-

Base (e.g., NaOtBu, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere setup

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the 4-substituted-2-chloro-3-methylpyridine (1.0 equivalent), amine (1.2 equivalents), palladium precatalyst (1-3 mol%), and base (1.5-2.0 equivalents) to a Schlenk tube.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-120°C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

| Catalyst | Base | Solvent | Temperature (°C) |

| G3-XPhos | NaOtBu | Toluene | 100 |

| G4-SPhos | K₃PO₄ | Dioxane | 110 |

Table 5: Typical Conditions for Buchwald-Hartwig Amination of 2-Chloropyridines.

Caption: Cross-coupling reactions at the C2 position.

Conclusion

2-Chloro-4-fluoro-3-methylpyridine is a highly valuable building block for the synthesis of a wide array of substituted pyridines. The differential reactivity of the C4-fluoro and C2-chloro positions allows for a sequential and regioselective functionalization strategy. By first employing nucleophilic aromatic substitution at the C4 position, followed by palladium-catalyzed cross-coupling at the C2 position, researchers can efficiently access a diverse range of complex pyridine derivatives for applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the successful implementation of these synthetic transformations.

References

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - NIH. Available from: [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - American Chemical Society. Available from: [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. Available from: [Link]

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - NIH. Available from: [Link]

-

Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC - The Royal Society of Chemistry. Available from: [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. Available from: [Link]

-

Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress. Available from: [Link]

-

Amination of 2-halopyridines. [a] | Download Table - ResearchGate. Available from: [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. Available from: [Link]

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents.

-

Org. Synth. 2012, 89, 549-561 - Organic Syntheses Procedure. Available from: [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. Available from: [Link]

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. Available from: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

-

Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchGate. Available from: [Link]

-

2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792 - PubChem - NIH. Available from: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available from: [Link]

-

Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 | ACS Medicinal Chemistry Letters - ACS Publications. Available from: [Link]

-

Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC - NIH. Available from: [Link]

-

Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Available from: [Link]

- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents.

-

Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. Available from: [Link]

-

Late-stage [18F]fluorination: new solutions to old problems - Chemical Science (RSC Publishing). Available from: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available from: [Link]

-

Regio- And Chemoselective Multiple Functionalization of Chloropyrazine Derivatives. Application to the Synthesis of Coelenterazine - PubMed. Available from: [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. Available from: [Link]

-

Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available from: [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available from: [Link]

Sources

- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. books.rsc.org [books.rsc.org]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: 2-Chloro-4-fluoro-3-methylpyridine as a Synthetic Intermediate

[1][2]

Executive Summary & Strategic Value

2-Chloro-4-fluoro-3-methylpyridine (CAS 1227496-67-4) is a high-value trisubstituted pyridine scaffold used extensively in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals.[1][2] Its structural uniqueness lies in the "orthogonality" of its three reactive sites, allowing medicinal chemists to sequentially build complexity without protecting groups.[2]

-

C4-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

), serving as the primary entry point for amines and alkoxides.[1][2] -

C2-Chlorine: Reserved for transition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), providing a handle for biaryl construction.[1][2]

-

C3-Methyl: A steric wedge that enforces atropisomerism in biaryls or serves as a handle for late-stage oxidation/halogenation.[1][2]

This guide provides validated protocols for exploiting this regioselectivity, ensuring high yield and purity in drug discovery campaigns.

Reactivity Landscape & Logic

The chemical behavior of this intermediate is dictated by the electronic push-pull of the pyridine ring and the specific placement of halogens.[2]

Electronic Analysis

-

Activation: The pyridine nitrogen acts as an electron sink, activating the C2 and C4 positions.[2]

-

Differentiation:

-

C4 Position: The fluorine atom is a potent electron-withdrawing group (EWG) by induction but a donor by resonance.[1][2] In

reactions, the high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex) more effectively than chlorine, making C4-F the most reactive site for nucleophilic attack .[2] -

C2 Position: While also activated for

, the chlorine is a poorer leaving group than fluorine in this context.[2] However, the C-Cl bond is weaker than the C-F bond, making C2-Cl the preferred site for Oxidative Addition by Palladium(0) catalysts.[2]

-

Visualization: Reactivity Map

Figure 1: Orthogonal reactivity profile.[1][2] The C4-F bond is labile to nucleophiles, while the C2-Cl bond is labile to metal catalysts.[1][2]

Validated Experimental Protocols

Protocol A: Regioselective at C4 (Amination)

Objective: Displacement of the C4-Fluorine with a secondary amine (e.g., Morpholine, Piperazine) while leaving the C2-Chlorine intact.[1][2]

Rationale: The reaction is driven by the high electrophilicity of C4.[2] The C3-methyl group provides slight steric shielding to C2 and C4, but C4 remains accessible.[1][2] Mild bases are used to neutralize the HF byproduct without triggering side reactions at C2.[2]

Materials:

-

Substrate: 2-Chloro-4-fluoro-3-methylpyridine (1.0 equiv)[1][2]

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv)[1][2] -

Solvent: DMSO (for fast rates) or Acetonitrile (for easier workup)[1][2]

Step-by-Step Procedure:

-

Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve 2-Chloro-4-fluoro-3-methylpyridine (145 mg, 1.0 mmol) in dry Acetonitrile (3 mL).

-

Addition: Add

(276 mg, 2.0 mmol) followed by Morpholine (96 µL, 1.1 mmol). -

Reaction: Seal the vial and heat to 60°C for 4–6 hours.

-

Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).[1][2]

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel chromatography (0-30% EtOAc in Hexanes).

Self-Validating QC:

-

1H NMR: Look for the disappearance of the C5-H coupling to Fluorine (originally a doublet of doublets).[2]

-

19F NMR: Complete disappearance of the starting material signal (~ -100 ppm range).[1][2]

Protocol B: Suzuki-Miyaura Cross-Coupling at C2

Objective: Arylation of the C2-Chlorine position using a boronic acid.[1][2]

Rationale:

This step is typically performed after Protocol A to avoid competing

Materials:

-

Substrate: 2-Chloro-4-substituted-3-methylpyridine (from Protocol A) (1.0 equiv)[1][2]

-

Catalyst:

(5 mol%) or -

Base:

(2.0 equiv)[1][2]

Step-by-Step Procedure:

-

Degassing: In a microwave vial, combine the Substrate (1.0 mmol), Boronic Acid (1.2 mmol), and

(2.0 mmol). -

Solvent: Add Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen gas for 5 minutes (Critical step to prevent homocoupling).[2]

-

Catalyst: Add Pd catalyst (0.05 mmol) quickly and seal the vial under Nitrogen.

-

Reaction: Heat to 90°C for 2–12 hours.

-

Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.

Self-Validating QC:

-

LC-MS: Look for the [M+H]+ peak corresponding to the biaryl product.[1][2] The characteristic Chlorine isotope pattern (3:1 ratio of M:M+2) should disappear.[2]

Protocol C: In-House Synthesis of the Intermediate